DTNB

Description

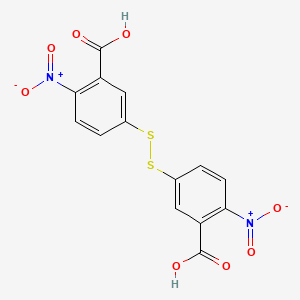

A standard reagent for the determination of reactive sulfhydryl groups by absorbance measurements. It is used primarily for the determination of sulfhydryl and disulfide groups in proteins. The color produced is due to the formation of a thio anion, 3-carboxyl-4-nitrothiophenolate.

Structure

3D Structure

Properties

IUPAC Name |

5-[(3-carboxy-4-nitrophenyl)disulfanyl]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O8S2/c17-13(18)9-5-7(1-3-11(9)15(21)22)25-26-8-2-4-12(16(23)24)10(6-8)14(19)20/h1-6H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUMMUBSPKGMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058779 | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 5,5'-Dithiobis(2-nitrobenzoic acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69-78-3 | |

| Record name | 5,5′-Dithiobis[2-nitrobenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithionitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3,3'-dithiobis[6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dithiobis[6-nitrobenzoic] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-DITHIOBIS(2-NITROBENZOIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BZQ3U62JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The DTNB Assay for Sulfhydryl Group Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) assay, commonly known as Ellman's assay. It is a widely used method for the quantification of free sulfhydryl (thiol) groups in a variety of samples, including proteins, peptides, and other biological molecules. This guide details the core principle of the assay, provides structured experimental protocols, and presents key quantitative data for accurate and reproducible results.

Core Principle of the this compound Assay

The this compound assay is a rapid and simple colorimetric method based on the chemical reaction between this compound (Ellman's Reagent) and a free sulfhydryl group.[1][2] This reaction involves a thiol-disulfide exchange. The sulfhydryl group (R-SH) attacks the disulfide bond of this compound, cleaving it to form a mixed disulfide (R-S-TNB) and one molecule of 2-nitro-5-thiobenzoic acid (TNB).[1][3]

The TNB molecule subsequently ionizes to the TNB²⁻ dianion at neutral or alkaline pH (typically pH 7-8), which exhibits a distinct yellow color.[4] This colored product has a strong absorbance at a wavelength of 412 nm.[1][2] The intensity of the yellow color, and thus the absorbance at 412 nm, is directly proportional to the concentration of free sulfhydryl groups in the sample.[3] The reaction is stoichiometric, with one mole of sulfhydryl reacting with one mole of this compound to produce one mole of TNB.[4][5]

The reaction rate is dependent on several factors, including the pH of the reaction mixture, the pKa of the sulfhydryl group, and potential steric and electrostatic effects within the molecule containing the sulfhydryl group.[6]

Quantitative Data

The concentration of sulfhydryl groups can be determined either by using a standard curve of a known sulfhydryl-containing compound (e.g., L-cysteine) or by direct calculation using the Beer-Lambert law and the molar extinction coefficient of TNB.[2][7] The molar absorptivity of TNB has been a subject of some discussion in the literature, with values varying slightly depending on the reaction conditions.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) of TNB | 14,150 M⁻¹cm⁻¹ | pH 7.3 - 8.0, dilute salt solutions | [6][7][8] |

| Molar Extinction Coefficient (ε) of TNB | 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman (1959) | [1][2][8] |

| Molar Extinction Coefficient (ε) of TNB | 13,800 M⁻¹cm⁻¹ | 0.1 M phosphate buffer, pH 7.4 at 37°C | [8] |

| Molar Extinction Coefficient (ε) of TNB | 13,700 M⁻¹cm⁻¹ | 6 M guanidinium chloride | [4] |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | pH 7.6 - 8.6 | [1][6] |

Experimental Protocols

Below are detailed methodologies for performing the this compound assay. It is crucial to prepare fresh solutions and handle reagents appropriately.

Reagent Preparation

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.[3]

-

Prepare a 0.1 M sodium phosphate solution and adjust the pH to 8.0.

-

Add EDTA to a final concentration of 1 mM to chelate divalent metal ions that can oxidize sulfhydryl groups.

-

-

This compound Stock Solution (4 mg/mL): Dissolve 4 mg of this compound in 1 mL of the Reaction Buffer.[7] This solution should be stored protected from light at 4°C.

-

Standard Solution (e.g., 1.5 mM L-cysteine): Dissolve 5.268 mg of L-cysteine hydrochloride monohydrate (MW = 175.6 g/mol ) in 20 mL of Reaction Buffer.[7] Prepare serial dilutions from this stock solution to generate a standard curve.

Protocol 1: Quantification using a Standard Curve

This protocol is recommended for accurate quantification by comparing the sample absorbance to a standard curve of a known thiol.

-

Prepare Standards: Create a series of standard dilutions from the L-cysteine stock solution (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).[7]

-

Prepare Samples: Dilute your unknown samples with the Reaction Buffer to ensure the absorbance falls within the linear range of the standard curve.

-

Reaction Setup:

-

To 250 µL of each standard and unknown sample in separate microplate wells or cuvettes, add 5 µL of the this compound stock solution.

-

For the blank, use 250 µL of the Reaction Buffer and add 5 µL of the this compound stock solution.

-

-

Incubation: Mix well and incubate at room temperature for 15 minutes.[7]

-

Measurement: Measure the absorbance at 412 nm using a spectrophotometer.[7]

-

Data Analysis:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of sulfhydryl groups in the unknown samples by interpolating their absorbance values on the standard curve.

-

Protocol 2: Quantification using Molar Extinction Coefficient

This protocol allows for a rapid estimation of sulfhydryl concentration without the need for a standard curve.

-

Reaction Setup:

-

In a cuvette, mix 1.25 mL of Reaction Buffer with 25 µL of the this compound stock solution.[7]

-

Prepare a blank by adding 125 µL of Reaction Buffer to this mixture.

-

For the sample, add 125 µL of the unknown sample to a separate cuvette containing the Reaction Buffer and this compound solution.

-

-

Incubation: Mix well and incubate at room temperature for 15 minutes.[7]

-

Measurement: Zero the spectrophotometer with the blank at 412 nm and then measure the absorbance of the sample.[7]

-

Calculation: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:

-

Concentration (M) = Absorbance / (ε * l)

-

Where ε = 14,150 M⁻¹cm⁻¹ and l = path length of the cuvette (usually 1 cm).

-

-

Remember to account for the dilution of your sample in the final calculation.

-

Protocol 3: Differentiating Free and Protein-Bound Sulfhydryls

This method allows for the separate quantification of low-molecular-weight thiols and those attached to proteins.

-

Separate Free and Protein-Bound Thiols:

-

Precipitate the proteins in your sample by adding an equal volume of 10% trichloroacetic acid (TCA).

-

Incubate on ice for 15 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.[3]

-

-

Quantify Free Sulfhydryls:

-

Carefully collect the supernatant, which contains the low-molecular-weight free thiols.

-

Perform the this compound assay on the supernatant as described in Protocol 1 or 2.

-

-

Quantify Total Sulfhydryls:

-

Perform the this compound assay on a separate aliquot of the original, untreated sample as described in Protocol 1 or 2. This will give the total sulfhydryl concentration (free + protein-bound).

-

-

Calculate Protein-Bound Sulfhydryls:

-

Subtract the concentration of free sulfhydryls (from step 2) from the total sulfhydryl concentration (from step 3) to determine the concentration of protein-bound sulfhydryl groups.[3]

-

Considerations and Limitations

-

pH: The reaction is pH-dependent, with optimal results typically obtained between pH 7 and 8.[9]

-

Interfering Substances: Compounds that absorb at or near 412 nm can interfere with the assay. It is important to run appropriate blanks.

-

Reducing Agents: Other reducing agents present in the sample, such as dithiothreitol (DTT) or β-mercaptoethanol, will react with this compound and lead to an overestimation of the target sulfhydryl groups. These should be removed prior to the assay.

-

Stability of TNB: The TNB product is stable; however, in the presence of nitric oxide (NO), TNB can be reoxidized back to this compound, leading to a loss of signal.[10]

-

Accessibility of Sulfhydryl Groups: In proteins, some cysteine residues may be buried within the three-dimensional structure and inaccessible to this compound. Denaturing conditions (e.g., using urea or guanidine HCl) may be required to expose these groups for total sulfhydryl quantification.[11]

Conclusion

The this compound assay is a robust and versatile tool for the quantification of sulfhydryl groups. Its simplicity, speed, and reliability have made it a staple in biochemistry, protein chemistry, and drug development.[2][3] By understanding the core principles and adhering to standardized protocols, researchers can obtain accurate and reproducible data on the thiol content of their samples, providing valuable insights into protein structure, function, and redox state.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. analytik.news [analytik.news]

- 3. benchchem.com [benchchem.com]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. broadpharm.com [broadpharm.com]

- 8. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Comprehensive Technical Guide on the Molar Extinction Coefficient of 5-Thio-2-Nitrobenzoic Acid (TNB) at 412 nm

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molar extinction coefficient of the 5-thio-2-nitrobenzoic acid (TNB) anion, the chromophore generated in the widely used Ellman's assay for the quantification of sulfhydryl groups. While the query specified 2,4,6-trinitrobenzene (TNB), the context of absorbance at 412 nm strongly indicates the intended subject is the yellow-colored product of the reaction between 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) and a thiol. This document clarifies this distinction and provides detailed information on the molar absorptivity of the TNB dianion (TNB²⁻), experimental protocols for its use, and visualizations of the underlying chemical and procedural workflows.

Clarification: TNB from Ellman's Assay vs. 2,4,6-Trinitrobenzene

It is crucial to distinguish between two compounds that can be abbreviated as TNB:

-

5-Thio-2-nitrobenzoic acid (TNB): In the context of biochemical assays measuring absorbance at 412 nm, TNB refers to the product of the reaction of this compound with a sulfhydryl group. In aqueous solutions at neutral to alkaline pH, TNB ionizes to the TNB²⁻ dianion, which exhibits a characteristic yellow color with a strong absorbance peak at 412 nm.[1][2]

-

2,4,6-Trinitrobenzene: This is a different chemical compound. While it is also known as TNB, it is not the chromophore measured at 412 nm in the Ellman's assay for thiol quantification.

This guide will focus on the TNB product of the Ellman's reaction, as its molar extinction coefficient at 412 nm is a critical parameter in life sciences research.

Quantitative Data: Molar Extinction Coefficient of TNB²⁻

The molar extinction coefficient (ε) of TNB²⁻ can vary depending on the experimental conditions, such as the solvent and pH.[2] The originally reported value by Ellman in 1959 was 13,600 M⁻¹cm⁻¹.[1][2][3] However, subsequent, more accurate determinations have led to a revised and more commonly accepted value.[2][3]

| Condition | Molar Extinction Coefficient (ε) at 412 nm (M⁻¹cm⁻¹) | Reference |

| Dilute buffer solutions (pH 7.3 - 8.0) | 14,150 | [1][2][3][4][5][6] |

| High salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea) | 13,700 | [1] |

| Original value reported by Ellman (1959) | 13,600 | [1][2][3][7] |

| pH 7.3 | 14,100 | [8] |

The extinction of TNB²⁻ is not significantly affected by pH changes between 7.6 and 8.6.[2][3][6]

Signaling Pathway and Reaction Mechanism

The fundamental reaction in Ellman's assay is a thiol-disulfide exchange. This compound reacts with a free sulfhydryl group (R-SH) to produce a mixed disulfide (R-S-TNB) and one molecule of TNB²⁻.[2][6] The TNB²⁻ is the chromogenic species that is quantified.

Experimental Protocols

There are two primary methods for quantifying sulfhydryl groups using Ellman's Reagent: the standard curve method and the direct extinction coefficient method.

4.1. Materials and Reagent Preparation

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[2][4][5][7]

-

Ellman's Reagent Solution: Dissolve 4 mg of this compound in 1 mL of Reaction Buffer.[2][4][9]

-

Sulfhydryl Standard (for standard curve method): A compound with a known sulfhydryl concentration, such as cysteine hydrochloride monohydrate.[4][7] For example, a 1.5 mM stock solution can be prepared by dissolving 5.268 mg of cysteine hydrochloride monohydrate (MW = 175.6) in 20 mL of Reaction Buffer.[4]

4.2. Method 1: Quantification using a Standard Curve

This method is recommended for the most accurate quantification.

-

Prepare Standards: Create a series of dilutions of the sulfhydryl standard (e.g., cysteine) in the Reaction Buffer. The concentration range should ideally be between 0.1 and 1.0 mM.[2][6]

-

Prepare Samples: Dilute the unknown samples so that their sulfhydryl concentration falls within the range of the standard curve.[2][6]

-

Reaction: In separate test tubes or microplate wells, add 250 µL of each standard or unknown sample to 50 µL of the Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[2][6][7]

-

Incubation: Mix the contents and incubate at room temperature for 15 minutes.[2][4][6][9]

-

Measurement: Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer. Use a blank containing all reagents except the sulfhydryl standard/sample to zero the instrument.[2][6]

-

Calculation: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.[6][7]

4.3. Method 2: Quantification using the Molar Extinction Coefficient

This method is faster but may be less accurate than using a standard curve.

-

Prepare Sample and Blank:

-

Sample Tube: Add 250 µL of the unknown sample to a test tube containing 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[2][9]

-

Blank Tube: Add 250 µL of the Reaction Buffer (instead of the sample) to a test tube containing 50 µL of Ellman's Reagent Solution and 2.5 mL of Reaction Buffer.[2]

-

-

Incubation: Mix the contents of the tubes and incubate at room temperature for 15 minutes.[2][9]

-

Measurement: Zero the spectrophotometer with the blank tube at 412 nm. Then, measure the absorbance of the sample.[2][6][9]

-

Calculation: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:

-

A = εbc

Therefore, c = A / (εb)

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of sulfhydryl groups using Ellman's Reagent.

References

- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. This compound (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. 2.5. Detection of methanethiol using Ellman's reagent (this compound) [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Chemical Properties and Applications of 5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Dithio-bis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent, is a pivotal tool in biochemical and pharmaceutical research for the quantification of free sulfhydryl (thiol) groups. This technical guide provides an in-depth overview of the core chemical properties of this compound, its mechanism of action, and detailed protocols for its application in the widely used Ellman's assay. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this reagent for their work in areas such as protein chemistry, enzyme kinetics, and antioxidant research.

Core Chemical Properties

This compound is a symmetrical aromatic disulfide.[1] Its utility is primarily derived from its specific reactivity with thiol groups. A summary of its key chemical and physical properties is presented below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

| Chemical Name | 5,5'-Dithio-bis-(2-nitrobenzoic acid) | [1][2] |

| Synonyms | This compound, Ellman's Reagent, 3-Carboxy-4-nitrophenyl disulfide | [1][3][4] |

| CAS Number | 69-78-3 | [5][6] |

| Molecular Formula | C₁₄H₈N₂O₈S₂ | [1][7] |

| Molecular Weight | 396.35 g/mol | [1][7] |

| Appearance | Pale yellow to yellow crystalline powder | [4][6] |

| Melting Point | 240-245 °C (with decomposition) | [8][9] |

Table 2: Solubility and Stability of this compound

| Property | Details | References |

| Solubility | - Water: Moderately soluble (~2 mg/mL in neutral phosphate buffer), solubility increases with pH. | [10][11] |

| - Ethanol: Soluble (8 mg/mL). | [12] | |

| - Polar Organic Solvents: Soluble in methanol (up to 10 mg/mL) and dimethylformamide. | [10] | |

| - Non-polar Solvents: Poorly soluble in chloroform. | [10] | |

| Stability (Solid) | Stable at room temperature when protected from moisture. Incompatible with strong bases and strong oxidizing agents. | [8][9][13] |

| Storage (Solid) | Recommended storage at 2-8°C, protected from light and humidity. | [6] |

| Stability (Solutions) | - In 0.1 M sodium phosphate buffer (pH 8.0) with 1 mM EDTA: Stable for about 1 week. | [2] |

| - In Tris buffer (pH 8.0): Stable for about 1 week. | [2] | |

| - In PBS (pH 7.2): Stable for only 1-2 days. | [2] | |

| - Sensitive to daylight, particularly UV radiation around 325 nm. | [14] |

Reactivity and Mechanism of Action

The primary application of this compound is based on a thiol-disulfide exchange reaction.[15] In a slightly alkaline environment (pH 7-8), the sulfhydryl group of a thiol-containing compound (R-SH) attacks the disulfide bond of this compound.[15][16] This reaction is rapid and stoichiometric, cleaving the disulfide bond to yield a mixed disulfide (R-S-TNB) and one molecule of 5-thio-2-nitrobenzoic acid (TNB).[15][17] The TNB molecule subsequently ionizes to the TNB²⁻ dianion, which exhibits a characteristic yellow color.[17]

The reaction can be summarized as follows: R-SH + this compound → R-S-TNB + TNB-H

The produced TNB²⁻ anion has a strong absorbance at 412 nm, which allows for the spectrophotometric quantification of the original thiol concentration.[10][16]

Spectral Properties

This compound itself has minimal absorbance in the visible range. The utility of the Ellman's assay stems from the strong absorbance of the resulting TNB²⁻ anion at 412 nm.[12] The molar absorptivity (extinction coefficient, ε) of TNB²⁻ is a critical value for calculating thiol concentration. While the originally reported value by Ellman was 13,600 M⁻¹cm⁻¹, subsequent studies have refined this value.[17]

Table 3: Molar Absorptivity of TNB²⁻ at 412 nm

| Molar Absorptivity (ε) | Conditions | References |

| 14,150 M⁻¹cm⁻¹ | Dilute buffer solutions (e.g., 0.1 M phosphate buffer, pH 7.4) at 25°C. | [10][18][19][20] |

| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman at pH 8.0. | [17][21][22] |

| 13,700 M⁻¹cm⁻¹ | High salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea). | [17] |

| 13,800 M⁻¹cm⁻¹ | 0.1 M phosphate buffer, pH 7.4 at 37°C. | [19][20] |

It is important to note that the absorbance of TNB²⁻ can be affected by temperature and the presence of certain reagents, which should be considered for accurate quantification.[19][20] Furthermore, nitric oxide (NO) and its derivatives can react with TNB, causing a bleaching of the yellow color and leading to an underestimation of thiol content.[23]

Experimental Protocols: The Ellman's Assay

The Ellman's assay is a straightforward and widely adopted method for quantifying free thiols. Below are detailed protocols for performing this assay.

Reagent Preparation

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA. The EDTA is included to chelate divalent metal ions that can oxidize sulfhydryl groups.[2]

-

This compound Stock Solution: Dissolve 4 mg of this compound in 1 mL of the Reaction Buffer. This creates the "Ellman's Reagent Solution".[18] This solution should be prepared fresh, though it can be stable for about a week when stored at 4°C and protected from light.[2]

-

Thiol Standard (e.g., Cysteine): Prepare a stock solution of a known thiol-containing compound, such as L-cysteine hydrochloride monohydrate, in the Reaction Buffer. A 1.5 mM or 1.6 mM stock is commonly used.[18][24] From this stock, a series of dilutions are made to create a standard curve.

Assay Protocol using a Standard Curve

This method is recommended for accurate quantification, as it accounts for any matrix effects.

-

Prepare Standards: Create a series of dilutions from the thiol standard stock solution in the Reaction Buffer. Typical concentration ranges are from 0.1 mM to 1.5 mM.[18][24]

-

Prepare Samples: Dilute the unknown samples with the Reaction Buffer to ensure the final thiol concentration falls within the range of the standard curve.

-

Reaction Setup: In separate tubes or a microplate, add 2.5 mL of Reaction Buffer and 50 µL of the Ellman's Reagent Solution.[25]

-

Initiate Reaction: To these tubes, add 250 µL of each standard, the unknown samples, and a blank (250 µL of Reaction Buffer).[25]

-

Incubation: Mix the contents well and incubate at room temperature for 15 minutes, protected from light.[18][24][26]

-

Measurement: Measure the absorbance of each sample at 412 nm using a spectrophotometer. Use the blank to zero the instrument.[18][21]

-

Quantification: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Determine the concentration of thiols in the unknown samples by interpolating their absorbance values on the standard curve.[18]

Assay Protocol using Molar Extinction Coefficient

This is a faster method but assumes the molar extinction coefficient is accurate for the specific experimental conditions.

-

Reaction Setup: Prepare two test tubes.

-

Sample Tube: Add 1.250 mL of Reaction Buffer, 25 µL of Ellman's Reagent Solution, and 125 µL of the unknown sample.

-

Blank Tube: Add 1.250 mL of Reaction Buffer, 25 µL of Ellman's Reagent Solution, and 125 µL of Reaction Buffer (instead of the sample).[18]

-

-

Incubation: Mix both tubes well and incubate at room temperature for 15 minutes, protected from light.[18]

-

Measurement: Zero the spectrophotometer with the blank tube at 412 nm. Measure the absorbance of the sample tube.[18]

-

Calculation: Calculate the thiol concentration using the Beer-Lambert law (A = εbc), where:

-

A = Absorbance at 412 nm

-

ε = Molar extinction coefficient of TNB²⁻ (commonly 14,150 M⁻¹cm⁻¹)[18]

-

b = Path length of the cuvette (usually 1 cm)

-

c = Concentration of thiol (in M)

The concentration of the thiol in the original sample is then calculated by accounting for the dilution factor.

-

References

- 1. 5,5'-Dithiobis(2-nitrobenzoic Acid) | C14H8N2O8S2 | CID 6254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 3. scbt.com [scbt.com]

- 4. genscript.com [genscript.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. goldbio.com [goldbio.com]

- 7. chembk.com [chembk.com]

- 8. 5,5′-Dithiobis(2-nitrobenzoic acid) | 69-78-3 [chemicalbook.com]

- 9. 5,5′-Dithiobis(2-nitrobenzoic acid) CAS#: 69-78-3 [m.chemicalbook.com]

- 10. grokipedia.com [grokipedia.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound | CAS#:69-78-3 | Chemsrc [chemsrc.com]

- 14. Effect of daylight on the reaction of thiols with Ellman's reagent, 5,5'-dithiobis(2-nitrobenzoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 18. broadpharm.com [broadpharm.com]

- 19. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. interchim.fr [interchim.fr]

- 22. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 23. Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bmglabtech.com [bmglabtech.com]

- 25. assets.fishersci.com [assets.fishersci.com]

- 26. benchchem.com [benchchem.com]

Spectrophotometric Properties of the 2-Nitro-5-thiobenzoate (TNB²⁻) Anion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectrophotometric properties of the 2-nitro-5-thiobenzoate (TNB²⁻) anion, a critical chromophore for the quantification of sulfhydryl groups in biological and chemical systems. This document outlines the core spectrophotometric data, detailed experimental protocols for its generation and measurement, and visual representations of the underlying chemical reaction and experimental workflow.

Core Spectrophotometric Data

The TNB²⁻ anion is the yellow-colored product of the reaction between 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) and a thiol-containing compound.[1][2] This reaction is rapid, stoichiometric, and forms the basis of the widely used Ellman's assay for quantifying free sulfhydryl groups.[1] The intensity of the yellow color, measured by its absorbance, is directly proportional to the concentration of thiol groups in the sample.[2]

The key spectrophotometric properties of the TNB²⁻ anion are summarized in the tables below.

Table 1: Molar Absorptivity of the TNB²⁻ Anion

The molar absorptivity (or extinction coefficient) of the TNB²⁻ anion is a crucial parameter for calculating the concentration of sulfhydryl groups from absorbance measurements using the Beer-Lambert law. This value is known to be influenced by the composition of the buffer, including pH and the presence of denaturing agents.[1][3][4]

| Molar Absorptivity (ε) | Conditions | Wavelength (λ) | Reference(s) |

| 14,150 M⁻¹cm⁻¹ | Dilute buffer solutions (e.g., 0.1 M phosphate buffer, pH 7.3-8.0) | 412 nm | [1][5][6][7][8] |

| 13,700 M⁻¹cm⁻¹ | High salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea) | 412 nm | [1][3][4] |

| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman (pH 8.0) | 412 nm | [1][9][10] |

| 14,140 M⁻¹cm⁻¹ | Used for quantification of hypochlorous acid | 412 nm | [8][11] |

| 13,800 M⁻¹cm⁻¹ | 0.1 M phosphate buffer, pH 7.4 at 37°C | 412 nm | [8][12] |

Table 2: Absorption Maxima (λmax) of the TNB²⁻ Anion

The TNB²⁻ anion exhibits a strong absorbance in the visible region of the electromagnetic spectrum, which allows for its sensitive spectrophotometric detection.[13]

| Property | Value | Conditions | Reference(s) |

| Absorption Maximum (λmax) | 412 nm | Dilute aqueous buffer (pH 7.3-8.0) | [1][5][6][13] |

| Absorption Maximum (λmax) | 409.5 nm | Dilute salt solutions (0.1 M NaOH or 0.1 M phosphate buffer with 1 mM EDTA, pH 7.27) | [4] |

| Absorption Maximum (λmax) | 421 nm | 6 M guanidinium chloride | [4] |

Reaction Mechanism and Experimental Workflow

The formation of the TNB²⁻ anion is a result of a thiol-disulfide exchange reaction. A free sulfhydryl group from a molecule (R-SH) attacks the disulfide bond of this compound, leading to the formation of a mixed disulfide and the release of one molecule of TNB²⁻.[13]

Reaction of this compound with a Thiol

Caption: Reaction of this compound with a thiol to produce the TNB²⁻ anion.

General Experimental Workflow for Thiol Quantification

The quantification of thiols using Ellman's reagent follows a straightforward workflow that can be adapted for various sample types, including proteins, peptides, and small molecules.

Caption: General workflow for thiol quantification using Ellman's Assay.

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of sulfhydryl groups using this compound.

Protocol 1: Quantification of Thiols using a Standard Curve

This method is recommended for accurate quantification and is suitable for a wide range of samples.

1. Materials and Reagents:

-

5,5'-dithiobis(2-nitrobenzoic acid) (this compound, Ellman's Reagent)

-

A thiol-containing standard (e.g., L-cysteine hydrochloride monohydrate)

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0[6]

-

Unknown sample containing sulfhydryl groups

-

UV-Vis Spectrophotometer and cuvettes or a microplate reader

2. Preparation of Solutions:

-

This compound Solution (4 mg/mL): Dissolve 4 mg of this compound in 1 mL of Reaction Buffer.[5][14]

-

Thiol Standard Stock Solution (e.g., 1.5 mM Cysteine): Dissolve an accurately weighed amount of the thiol standard in the Reaction Buffer to a known concentration. For example, dissolve 2.634 mg of cysteine hydrochloride monohydrate (MW = 175.6 g/mol ) in 10 mL of Reaction Buffer to make a 1.5 mM stock solution.[15]

-

Standard Curve Solutions: Prepare a series of dilutions of the thiol standard stock solution in the Reaction Buffer to cover a range of concentrations (e.g., 0 to 1.5 mM).

3. Assay Procedure:

-

To a series of test tubes or wells of a microplate, add a fixed volume of the this compound solution (e.g., 50 µL).[5][14]

-

Add a specific volume of each standard dilution and the unknown sample(s) to separate tubes/wells. The final volume in each tube/well should be made consistent with the Reaction Buffer.

-

Prepare a blank containing the Reaction Buffer and the this compound solution, but no thiol.[16]

-

Mix the contents of each tube/well thoroughly and incubate at room temperature for 15 minutes, protected from light.[5][14]

-

Measure the absorbance of each solution at 412 nm against the blank.[1][14]

4. Data Analysis:

-

Subtract the absorbance of the blank from the absorbance of all standards and unknown samples.

-

Plot the corrected absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the concentration of thiols in the unknown sample by interpolating its absorbance value on the standard curve. Remember to account for any dilution of the original sample.

Protocol 2: Quantification of Thiols using the Molar Absorptivity

This method provides a more rapid estimation of thiol concentration without the need for a standard curve.

1. Materials and Reagents:

-

As described in Protocol 1, excluding the thiol standard.

2. Preparation of Solutions:

-

As described in Protocol 1.

3. Assay Procedure:

-

Prepare a sample tube/well containing the this compound solution and the unknown sample, as described in Protocol 1.

-

Prepare a blank tube/well containing the this compound solution and the same volume of buffer used for the sample.

-

Mix and incubate as described in Protocol 1.

-

Measure the absorbance of the sample at 412 nm against the blank.

4. Data Analysis:

-

Calculate the concentration of sulfhydryl groups using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:

-

Adjust the calculated concentration for any dilutions made to the original sample.

Influence of pH and Solvents

The spectrophotometric properties of the TNB²⁻ anion are sensitive to the chemical environment.

-

pH: The reaction of this compound with thiols is pH-dependent, with optimal reaction rates and color development occurring at a slightly alkaline pH of around 8.0.[6] At this pH, the thiol group is more likely to be in its thiolate anion form (R-S⁻), which is the reactive species.[10] The molar extinction coefficient of TNB²⁻ is also pH-dependent, reaching a maximum in the slightly alkaline range.[6] At pH values below 7, the extinction coefficient drops steeply.[3] However, at pH values above 7, this compound is more susceptible to hydrolysis, which can lead to a high background signal.[3][6]

-

Solvents: The presence of high concentrations of salts or denaturing agents can affect the molar absorptivity of the TNB²⁻ anion. For instance, in 6 M guanidinium hydrochloride or 8 M urea, the molar absorptivity at 412 nm is reduced to 13,700 M⁻¹cm⁻¹.[1][3] This is an important consideration when measuring thiol content in proteins that require such denaturants for complete unfolding and exposure of sulfhydryl groups. The absorption maximum can also shift in the presence of these agents.[4]

References

- 1. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Preparation of 2-nitro-5-thiobenzoate for the routine determination of reagent hypochlorous acid concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. grokipedia.com [grokipedia.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. interchim.fr [interchim.fr]

The Ellman's Test: A Technical Guide to Thiol-Disulfide Exchange with DTNB

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thiol-disulfide exchange reaction using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent. This method, pivotal for the quantification of free sulfhydryl groups, is a cornerstone technique in biochemistry, drug development, and various fields of life science research. This guide details the underlying chemistry, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key processes.

The Principle of Thiol-Disulfide Exchange with this compound

The Ellman's test is a rapid, sensitive, and straightforward colorimetric assay for the quantification of free thiol (sulfhydryl) groups (-SH) in a sample.[1] The fundamental principle lies in a thiol-disulfide exchange reaction between this compound and a thiol-containing compound.[2] In this reaction, the thiol group attacks the disulfide bond of this compound. This cleavage results in the formation of a mixed disulfide and the stoichiometric release of one molecule of 2-nitro-5-thiobenzoate (TNB²⁻) for every mole of thiol.[2][3]

The released TNB²⁻ anion exhibits a distinct yellow color in aqueous solutions at neutral to alkaline pH, with a strong absorbance maximum at 412 nm.[4][5] The intensity of this color is directly proportional to the concentration of free thiol groups in the original sample.[2] The reaction is typically rapid and stoichiometric.[4]

The reaction can be summarized as follows:

R-SH + this compound → R-S-S-TNB + TNB²⁻

Where:

-

R-SH represents a compound containing a free thiol group.

-

This compound is Ellman's reagent.

-

R-S-S-TNB is the mixed disulfide.

-

TNB²⁻ is the chromophoric product measured spectrophotometrically.

Quantitative Data

The accuracy of the this compound assay is critically dependent on the molar extinction coefficient of the TNB²⁻ product. This value can vary slightly depending on the experimental conditions.[6]

| Parameter | Value | Conditions | Reference(s) |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | Dilute aqueous buffer solutions (e.g., 0.1 M phosphate buffer, pH 7.2-8.0) | [4][5][6] |

| 13,600 M⁻¹cm⁻¹ | Original value reported by Ellman (pH 8.0) | [4][5][6] | |

| 13,700 M⁻¹cm⁻¹ | High salt concentrations (e.g., 6 M guanidinium hydrochloride or 8 M urea) | [4][6] | |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | pH 7.6 - 8.6 | [4][5] |

| Optimal pH Range | 7.5 - 8.5 | For rapid and complete reaction | [7] |

| Limit of Detection (LOD) | ~0.2 - 1 µM | [7] | |

| Linear Range | ~1 - 100 µM | [7] |

Experimental Protocols

Two primary approaches are used for thiol quantification with this compound: the standard curve method and the direct extinction coefficient calculation.

Protocol 1: Quantification Using a Cysteine Standard Curve

This method is recommended for obtaining the most accurate quantification, as it accounts for minor variations in experimental conditions.

Materials:

-

This compound (Ellman's Reagent)

-

L-cysteine hydrochloride monohydrate (for standards)

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

-

Cuvettes or microplates

Procedure:

-

Preparation of Reagents:

-

Preparation of Cysteine Standards:

-

Perform serial dilutions of the Cysteine Stock Solution with the Reaction Buffer to prepare a set of standards (e.g., 1.25, 1.00, 0.75, 0.50, 0.25, and 0.00 mM).[8]

-

-

Reaction Setup:

-

Measurement:

-

Measure the absorbance of each standard and sample at 412 nm. Use the 0.00 mM cysteine standard as the blank.[8]

-

-

Data Analysis:

-

Plot the absorbance values of the standards against their corresponding concentrations to generate a standard curve.

-

Determine the concentration of free thiols in the unknown samples by interpolating their absorbance values on the standard curve.[8]

-

Protocol 2: Quantification by Extinction Coefficient Calculation

This method is faster as it does not require the preparation of a standard curve.

Materials:

-

Same as Protocol 1, excluding L-cysteine.

Procedure:

-

Preparation of Reagents:

-

Prepare the Reaction Buffer and this compound Solution as described in Protocol 1.

-

-

Reaction Setup:

-

Incubation and Measurement:

-

Calculation:

Visualizations

Reaction Mechanism

Caption: The reaction of a thiol with this compound to form a mixed disulfide and the chromophoric TNB²⁻ anion.

Experimental Workflow

Caption: A generalized experimental workflow for the quantification of thiols using the this compound assay.

Applications in Research and Drug Development

The quantification of thiols is critical in numerous areas of research and development:

-

Protein Characterization: Determining the number of free cysteine residues in a protein is crucial for understanding its structure, function, and stability.[9][10] Modification of cysteine residues with this compound has also been shown to improve protein crystallization.[11]

-

Enzyme Kinetics: The assay can be used to study enzymes that have a thiol group in their active site.[1]

-

Oxidative Stress Measurement: Cellular thiol levels, particularly glutathione, are key indicators of oxidative stress. The this compound assay is used to measure the depletion of these thiols in response to stressors.[12][13]

-

Drug Development:

-

Thiolated Drug Quantification: Measuring the concentration of thiol-containing drugs.[14]

-

Antibody-Drug Conjugates (ADCs): Quantifying the number of free thiols on antibodies before conjugation with linker-payloads.[8]

-

Biomarker Discovery: Monitoring thiol levels in biological fluids as potential biomarkers for various diseases.[2][14]

-

Limitations and Considerations

While robust, the this compound assay has some limitations:

-

Interference: Other nucleophiles present in complex biological samples can potentially react with this compound, leading to an overestimation of thiol concentration.[7] Sulfite, for instance, can react with this compound and cause interference.[15]

-

pH Sensitivity: The reaction is pH-dependent, with optimal performance in the slightly alkaline range.[16][17] At lower pH, the sensitivity decreases as the thiol is less likely to be in its reactive thiolate form.[15]

-

Accessibility of Thiols: In proteins, some cysteine residues may be buried within the three-dimensional structure and inaccessible to this compound. Denaturing agents like guanidinium hydrochloride or urea may be required to expose these thiols.[4][18]

-

Low Sensitivity Compared to Fluorometric Methods: For samples with very low thiol concentrations, more sensitive fluorescent or luminescent methods may be more appropriate.[7]

Conclusion

The thiol-disulfide exchange reaction with this compound remains a fundamental and widely used method for the quantification of sulfhydryl groups. Its simplicity, reliability, and cost-effectiveness make it an invaluable tool for researchers, scientists, and drug development professionals. A thorough understanding of its principles, protocols, and limitations, as outlined in this guide, is essential for generating accurate and reproducible data.

References

- 1. bmglabtech.com [bmglabtech.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 5. This compound (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 10. interchim.fr [interchim.fr]

- 11. 5,5'-Dithio-bis(2-nitrobenzoic acid) modification of cysteine improves the crystal quality of human chloride intracellular channel protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ethosbiosciences.com [ethosbiosciences.com]

- 13. Ethos Biosciences this compound (Ellman’s) Thiol Oxidative Stress, Quantity: Each | Fisher Scientific [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Navigating the Nuances of DTNB: A Technical Guide to Solubility and Stability in Aqueous Buffers

For researchers, scientists, and drug development professionals, the precise and reliable quantification of sulfhydryl groups is a cornerstone of many experimental workflows. 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB, famously known as Ellman's reagent, remains a vital tool for this purpose. However, its efficacy is intrinsically linked to its proper handling, particularly its solubility and stability in aqueous buffers. This in-depth technical guide provides a comprehensive overview of these critical parameters, offering quantitative data, detailed experimental protocols, and visual aids to ensure the accuracy and reproducibility of your results.

Understanding this compound and its Reaction with Thiols

This compound is a water-soluble compound that reacts specifically with free sulfhydryl groups (-SH) at neutral to slightly alkaline pH. This reaction, often referred to as the Ellman's test, yields a mixed disulfide and the vibrant yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB). The intensity of the yellow color, which can be measured spectrophotometrically at 412 nm, is directly proportional to the concentration of free thiols in the sample.[1][2][3] The molar extinction coefficient of the TNB anion is a critical value for these calculations, most accurately reported as 14,150 M⁻¹cm⁻¹ at 412 nm.[1][2]

The reaction is dependent on several factors, including the pH of the medium, the pKa of the sulfhydryl group, and potential steric and electrostatic effects within the molecule being assayed.[1][2] The target of this compound is the thiolate anion (R-S⁻), the conjugate base of the sulfhydryl group.[1][2]

Figure 1: The reaction of this compound with a free sulfhydryl group (R-SH).

Solubility of this compound in Aqueous Buffers

The solubility of this compound is a critical factor in preparing stock and working solutions for sulfhydryl assays. While highly soluble in organic solvents like ethanol (up to 8 mg/mL), its solubility in aqueous buffers is more limited and influenced by the buffer composition and pH.[4]

| Buffer System | pH | Concentration | Notes |

| Sodium or Potassium Phosphate | 7.2 | ~5 mM | Contains 0.1 mM EDTA for enhanced stability.[4] |

| Sodium Phosphate | 8.0 | 4 mg/mL (~10 mM) | A commonly used buffer for the Ellman's assay.[5][6] |

| TRIS | 8.0 | - | This compound solutions in TRIS buffer are reported to be stable.[1] |

| Phosphate Buffered Saline (PBS) | 7.2 | - | Lower stability compared to phosphate or TRIS buffers.[1] |

It is a common observation that dissolving this compound in neutral buffers can be slow. Gentle warming and stirring can aid dissolution.[6] For hard-to-dissolve preparations, starting with a small amount of an organic solvent like DMSO to create a concentrated stock, which is then diluted into the aqueous buffer, is a viable strategy.[7]

Stability of this compound in Aqueous Buffers

The stability of this compound solutions is paramount for obtaining accurate and reproducible results. Degradation of this compound can lead to a high background absorbance and an underestimation of the true sulfhydryl concentration. The primary factors affecting this compound stability are pH, temperature, and exposure to light.

Influence of pH

This compound is most stable in acidic conditions. As the pH increases, particularly above 7, its stability decreases due to hydrolytic scission of the disulfide bond by hydroxide ions.[4][8] This leads to the spontaneous formation of the TNB anion, resulting in a yellowing of the this compound solution and a high background reading.

| Buffer | pH | Temperature | Stability |

| 0.1 M Phosphate Buffer | 7.0 | Room Temperature | No loss in 7 weeks.[4] |

| 0.1 M Phosphate Buffer | 8.0 | Room Temperature | 5% loss in 48 hours.[4] |

| 0.1 M Phosphate Buffer | 9.3 | Room Temperature | 9% loss in 4 hours.[4] |

| 0.1 M Phosphate Buffer | 12.0 | Room Temperature | Complete decomposition within 15 minutes.[4] |

| Water | 7.0 | Room Temperature | 0.02% decomposition per hour.[4] |

| Water | 8.0 | Room Temperature | 0.2% decomposition per hour.[4] |

| 0.1 M Sodium Phosphate with 1 mM EDTA | 8.0 | - | Stable for about 1 week.[1] |

| TRIS | 8.0 | - | Stable for 1 week.[1] |

| PBS | 7.2 | - | Stable for only 1-2 days.[1] |

Influence of Temperature and Light

This compound solutions are sensitive to both elevated temperatures and light.[8][9] Exposure to daylight, particularly UV radiation around 325 nm, can cause the photolysis of the this compound molecule, leading to its degradation.[9] Therefore, it is crucial to store this compound solutions in the dark and at low temperatures.

Storage Recommendations:

-

Solid this compound: Store at 4°C, protected from moisture.[1]

-

Stock Solutions: A 5 mM this compound solution in 100 mM phosphate buffer (pH 7.2) containing 0.1 mM EDTA can be stable for over two months when stored in the dark at 0-5°C.[4][10]

-

Working Solutions: It is best practice to prepare fresh working solutions of this compound for each experiment to ensure accuracy.

Figure 2: Factors influencing the stability of this compound in aqueous solutions.

Experimental Protocols

To ensure the successful application of this compound, adhering to well-defined experimental protocols is essential. Below are detailed methodologies for preparing this compound solutions and performing a standard Ellman's assay.

Preparation of this compound Stock and Working Solutions

Materials:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (this compound)

-

0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA (Reaction Buffer)

-

Dimethyl sulfoxide (DMSO, optional)

Protocol for Aqueous Stock Solution (e.g., 4 mg/mL):

-

Weigh out 4 mg of this compound powder.

-

Add 1 mL of Reaction Buffer.

-

Mix thoroughly by vortexing or gentle stirring. Slight warming may be necessary to fully dissolve the this compound.[6]

-

Store the stock solution in a light-protected container at 4°C for up to one week.[1]

Protocol for DMSO Stock Solution (e.g., 10 mM):

-

Dissolve 40 mg of this compound in 10 mL of DMSO to create a 10 mM stock solution.[7]

-

This stock solution can be stored at 4°C for up to 3 months.[7]

-

For the working solution, dilute the stock solution 100-fold with the appropriate reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5) to a final concentration of 0.1 mM.[7]

Standard Ellman's Assay Protocol for Sulfhydryl Quantification

This protocol provides a general procedure for quantifying free sulfhydryls using a standard curve or by calculation using the molar extinction coefficient.

Materials:

-

This compound Working Solution (e.g., 4 mg/mL in Reaction Buffer)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA)

-

Sulfhydryl standard (e.g., L-cysteine hydrochloride monohydrate)

-

Sample containing unknown sulfhydryl concentration

-

Spectrophotometer

Protocol:

-

Prepare a Standard Curve (Optional but Recommended):

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Set the spectrophotometer to read absorbance at 412 nm.

-

Zero the instrument using the blank.

-

Measure the absorbance of each standard and unknown sample.

-

-

Calculation:

-

Using a Standard Curve: Plot the absorbance values of the standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its absorbance value on the standard curve.[5]

-

Using the Molar Extinction Coefficient: Calculate the concentration of sulfhydryl groups using the Beer-Lambert law:

-

Concentration (M) = Absorbance / (ε × l)

-

Where ε (epsilon) is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) and l is the path length of the cuvette in cm.

-

-

Figure 3: A generalized workflow for the Ellman's assay.

Conclusion

The reliability of sulfhydryl quantification using this compound is critically dependent on the careful preparation and handling of the reagent. By understanding the factors that influence its solubility and stability in aqueous buffers, researchers can minimize variability and ensure the accuracy of their results. This guide provides the foundational knowledge and practical protocols to confidently employ this compound in a variety of research and development settings. Always prioritize the use of freshly prepared solutions and adhere to proper storage conditions to maintain the integrity of this invaluable reagent.

References

- 1. This compound (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Safe Handling of DTNB Powder for Researchers, Scientists, and Drug Development Professionals

Introduction: 5,5'-dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent, is a crucial tool in biochemical and pharmaceutical research for the quantification of sulfhydryl groups. As a potent chemical reagent, a thorough understanding of its properties and associated hazards is paramount to ensure laboratory safety and experimental integrity. This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of this compound powder, alongside detailed experimental protocols for its use.

Safety and Hazard Information

This compound powder is classified as an irritant and may cause skin, eye, and respiratory tract irritation. Ingestion may lead to gastrointestinal discomfort. While not classified as a carcinogen, its toxicological properties have not been fully investigated, warranting cautious handling.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the powder, especially in poorly ventilated areas, to prevent inhalation of dust particles.

-

Body Protection: A laboratory coat or other protective clothing to prevent skin contact.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and use in experimental settings.

| Property | Value | Citations |

| Appearance | Yellow crystalline powder | [1][2] |

| Molecular Formula | C₁₄H₈N₂O₈S₂ | [3] |

| Molecular Weight | 396.36 g/mol | [2] |

| Melting Point | 237-247°C (with decomposition) | [3][4] |

| Solubility in Ethanol | 8 mg/mL | [4] |

| Solubility in Water | Fairly soluble | [1] |

| Storage Temperature | 2-8°C, protect from light and humidity | [1] |

Stability and Reactivity

This compound powder is stable under recommended storage conditions. However, it is incompatible with certain substances and conditions.

| Parameter | Description | Citations |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Incompatible Materials | Strong oxidizing agents and strong bases. | [2][5] |

| Hazardous Decomposition Products | Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides. | [6] |

| Solution Stability | This compound solutions in 0.1 M sodium phosphate buffer (pH 8.0) with 1 mM EDTA are stable for about one week. Solutions in PBS (pH 7.2) are only stable for 1-2 days. The stability of this compound solutions decreases with increased hydroxide concentration; at pH 7.0, there is 0.02% decomposition per hour, which increases to 0.2% per hour at pH 8.0. | [4][5] |

Experimental Protocols

The most common application of this compound is in the quantification of sulfhydryl groups, known as the Ellman's Assay.

Preparation of Reagents for Ellman's Assay

-

Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):

-

Prepare a 0.1 M solution of sodium phosphate.

-

Add EDTA to a final concentration of 1 mM.

-

Adjust the pH to 8.0 using NaOH or HCl.

-

-

This compound Stock Solution (4 mg/mL):

-

Dissolve 4 mg of this compound powder in 1 mL of the Reaction Buffer. Gentle warming may be required to aid dissolution. Prepare this solution fresh for optimal results.

-

-

Cysteine Standard Solution (for standard curve):

-

Prepare a stock solution of a known concentration of L-cysteine hydrochloride monohydrate in the Reaction Buffer.

-

Perform serial dilutions to create a range of standard concentrations (e.g., 0.1 mM to 1.5 mM).

-

Ellman's Assay Protocol

References

- 1. goldbio.com [goldbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Detection Reagent for SH Moiety this compound | CAS 69-78-3 Dojindo [dojindo.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Preparation of DTNB Stock and Working Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-dithiobis-(2-nitrobenzoic acid), commonly known as DTNB or Ellman's Reagent, is a versatile, water-soluble compound essential for the quantification of free sulfhydryl (thiol) groups in a solution.[1] Developed by George L. Ellman in 1959, this reagent has become a staple in biochemical and pharmaceutical research for its specificity towards -SH groups at neutral pH, its high molar extinction coefficient, and rapid reaction time.[1][2] The reaction between this compound and a free sulfhydryl group yields a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB²⁻).[1] The resulting TNB²⁻ anion has a distinct yellow color, which can be quantified spectrophotometrically by measuring its absorbance at 412 nm.[2][3] This allows for the accurate determination of thiol concentrations in various samples, including proteins, peptides, and other biological molecules.

This document provides detailed protocols for the preparation of this compound stock and working solutions, crucial for obtaining reliable and reproducible results in sulfhydryl quantification assays.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for the preparation and use of this compound solutions.

Table 1: Properties of this compound (Ellman's Reagent)

| Property | Value | Reference |

| Chemical Name | 5,5'-dithio-bis-(2-nitrobenzoic acid) | [1] |

| Molecular Formula | C₁₄H₈N₂O₈S₂ | [4] |

| Molecular Weight | 396.35 g/mol | --- |

| CAS Number | 69-78-3 | [4] |

| Molar Extinction Coefficient (ε) of TNB²⁻ at 412 nm | 14,150 M⁻¹cm⁻¹ | [1][2] |

Table 2: Preparation of this compound Stock Solutions

| Solvent | Concentration | Preparation | Storage | Stability | Reference |

| DMSO | 10 mM | Dissolve 40 mg of this compound in 10 mL of DMSO. | 4°C, protected from light. | Up to 3 months. | [5] |

| Ethanol | 8 mg/mL (~20 mM) | Dissolve this compound in ethanol. | --- | --- | [6][7] |

| Reaction Buffer (e.g., 0.1 M Phosphate, pH 7.2, 0.1 mM EDTA) | ~5 mM | Dissolve this compound in the buffer. | 0-5°C, protected from light. | > 2 months. | [6][7] |

Table 3: Preparation of this compound Working Solutions

| Buffer | Concentration | Preparation from Stock | Storage | Stability | Reference |

| 0.1 M Tris-HCl, pH 7.5 | 0.1 mM | Dilute 10 mM DMSO stock 1:100. | Prepare fresh. | --- | [5] |

| 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA | 4 mg/mL (~10 mM) | Dissolve 4 mg of this compound in 1 mL of buffer. | Prepare fresh, protected from light. | 1 week. | [1][8] |

| PBS, pH 7.2 | --- | Prepare in PBS. | --- | 1-2 days. | [1] |

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol is recommended for creating a stable, concentrated stock solution that can be stored for an extended period.

Materials:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (this compound) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber vials

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weigh out 40 mg of this compound powder using an analytical balance.

-

Transfer the this compound powder to a suitable container (e.g., a 15 mL conical tube).

-

Add 10 mL of DMSO to the tube.[5]

-

Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be a clear, yellow-to-orange color.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at 4°C, protected from light, for up to 3 months.[5]

Protocol 2: Preparation of a 0.1 mM this compound Working Solution in Tris Buffer

This protocol describes the dilution of the DMSO stock solution to a working concentration suitable for most sulfhydryl assays.

Materials:

-

10 mM this compound stock solution in DMSO (from Protocol 1)

-

0.1 M Tris-HCl buffer, pH 7.5

-

Sterile conical tubes

Procedure:

-

Prepare 0.1 M Tris-HCl buffer and adjust the pH to 7.5.

-

To prepare the working solution, perform a 1:100 dilution of the 10 mM this compound stock solution. For example, to make 10 mL of working solution, add 100 µL of the 10 mM this compound stock to 9.9 mL of 0.1 M Tris-HCl, pH 7.5.[5]

-

Mix the solution gently by inverting the tube.

-

This working solution should be prepared fresh before each experiment for optimal performance.

Protocol 3: Preparation of this compound Working Solution directly in Phosphate Buffer

This protocol is suitable for when a fresh working solution is prepared for immediate use without an intermediate stock.

Materials:

-

5,5'-dithiobis-(2-nitrobenzoic acid) (this compound) powder

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA[1][8]

-

Analytical balance

-

pH meter

-

Stir plate and stir bar (optional)

Procedure:

-

Prepare the Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA) and adjust the pH to 8.0.[8]

-

Weigh out 4 mg of this compound powder.[8]

-

Dissolve the this compound in 1 mL of the Reaction Buffer.[8] Gentle stirring or slight warming may aid in dissolution.[9]

-

Ensure the this compound is fully dissolved before use.

-

This solution should be prepared fresh and protected from light.[8] It is stable for about one week when stored at 4°C.[1]

Visualizations

Caption: Workflow for preparing 10 mM this compound stock solution in DMSO.

Caption: Workflow for preparing this compound working solution from a stock solution.

References

- 1. This compound (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]

- 2. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. grokipedia.com [grokipedia.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Thiols Using a DTNB Microplate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of free sulfhydryl (thiol) groups is a critical measurement in various fields of biological research and drug development. Thiols play a crucial role in protein structure, enzyme activity, and cellular redox state.[1] The 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) assay is a rapid, simple, and reliable colorimetric method for this purpose, making it highly suitable for adaptation to a high-throughput microplate format.[1][2][3] This application note provides a detailed protocol for performing the this compound assay in a 96-well plate format, enabling efficient screening of numerous samples.

The assay is based on the chemical reaction between this compound and a free thiol group. This reaction cleaves the disulfide bond in this compound, resulting in the formation of a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻).[1][2][4][5] The TNB²⁻ anion has a distinct yellow color and can be quantified by measuring its absorbance at 412 nm.[2][4][5] The intensity of the yellow color is directly proportional to the concentration of free thiols in the sample.[1]

Reaction Principle

The fundamental chemistry of the this compound assay involves a thiol-disulfide exchange reaction. Ellman's reagent (this compound) reacts with a thiol-containing compound (R-SH) to produce a mixed disulfide (R-S-TNB) and the chromophoric TNB²⁻ anion.

Caption: Chemical reaction of the this compound assay.

Experimental Protocols

This protocol is designed for a 96-well microplate format and can be scaled for higher throughput.

Materials and Reagents

| Reagent/Material | Specifications | Storage |

| This compound (Ellman's Reagent) | Molecular Weight: 396.35 g/mol | Room Temperature, protected from light |

| L-cysteine Hydrochloride Monohydrate | Standard for calibration curve | Room Temperature |

| Sodium Phosphate Buffer | 0.1 M, pH 8.0 | 4°C |

| EDTA | 1 mM final concentration in buffer | Room Temperature |

| 96-well Clear, Flat-Bottom Microplate | Standard microplate | Room Temperature |

| Multichannel Pipettor | For high-throughput liquid handling | N/A |

| Microplate Reader | Capable of measuring absorbance at 412 nm | N/A |

Preparation of Reagents

1. Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0):

-

Prepare a 0.1 M sodium phosphate solution and adjust the pH to 8.0.

-

Add EDTA to a final concentration of 1 mM. This chelates divalent metal ions that can catalyze the oxidation of thiols.[6]

2. This compound Stock Solution (10 mM):

-

Dissolve 4 mg of this compound in 1 mL of Reaction Buffer.[5]

-

This stock solution should be prepared fresh. If storage is necessary, it can be kept at 4°C for a few days, protected from light.

3. L-cysteine Standard Stock Solution (1.5 mM):

-

Dissolve an appropriate amount of L-cysteine hydrochloride monohydrate in the Reaction Buffer to achieve a 1.5 mM stock solution.[1][7]

-

Prepare fresh daily to prevent oxidation.

Assay Procedure

1. Preparation of L-cysteine Standards for Calibration Curve:

-

Perform a serial dilution of the 1.5 mM L-cysteine stock solution in Reaction Buffer to prepare a range of standards (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).[6][8]

2. Sample Preparation:

-

Dilute unknown samples with Reaction Buffer to ensure the final thiol concentration falls within the linear range of the standard curve.

3. Assay Plate Setup:

-

Using a multichannel pipettor, add 200 µL of each standard or diluted unknown sample to separate wells of the 96-well microplate. It is recommended to run samples and standards in triplicate.

-

Include a blank control containing 200 µL of Reaction Buffer only.

4. Reaction Initiation:

-

Add 10 µL of the 10 mM this compound stock solution to each well.

5. Incubation:

-

Mix the contents of the wells thoroughly, either by gentle tapping or using a plate shaker.

-

Incubate the plate at room temperature for 15 minutes, protected from light.[5][8][9]

6. Absorbance Measurement:

-

Measure the absorbance of each well at 412 nm using a microplate reader.[2][4] Some protocols suggest a reference wavelength of 630 nm.[10][11]

Caption: High-throughput this compound assay workflow.

Data Presentation and Analysis

Standard Curve

A standard curve is generated by plotting the absorbance at 412 nm (after subtracting the blank absorbance) against the known concentrations of the L-cysteine standards. The relationship should be linear within the tested range.

| L-cysteine Concentration (mM) | Absorbance at 412 nm (Example Data) |

| 0.00 | 0.050 |

| 0.10 | 0.185 |

| 0.25 | 0.390 |

| 0.50 | 0.755 |

| 0.75 | 1.120 |

| 1.00 | 1.485 |

| 1.25 | 1.850 |